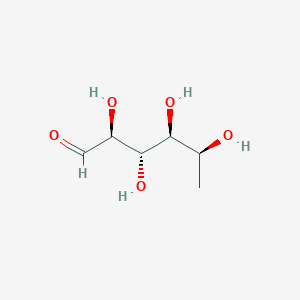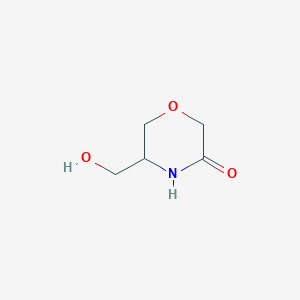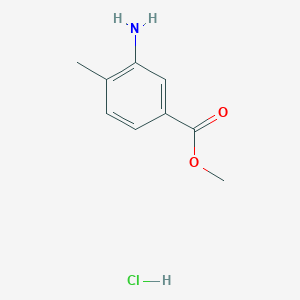![molecular formula C20H23N3O6 B1361010 [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-89-7](/img/structure/B1361010.png)
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . The molecular formula of this compound is C20H23N3O6 .
Synthesis Analysis
The synthetic sequence of similar compounds commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products . The phenolic hydroxyl group in S-benzylated products was treated with tert-butyl acetate to afford tert-butyl esters which were subjected to hydrolysis to afford 2-thiopyrimidine acetic acid .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a furoyl group, a methoxyphenyl group, and an acetic acid group . The compound has a complex structure with multiple functional groups, contributing to its unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point of this compound can be found in the Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Research has shown the antimicrobial potential of various piperazine derivatives, which are structurally similar to [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. For instance, studies have identified compounds with significant antimicrobial activities against various microorganisms (Fandaklı et al., 2012); (Başoğlu et al., 2013).
Anticonvulsant Properties
- Certain piperazine acetamides derived from phthalimide, with structural similarities, have demonstrated anticonvulsant properties. One specific derivative showed protection in electrically induced seizures in mice (Kamiński et al., 2011).
Antihelminthic Activity
- Piperazine derivatives have been studied for their antihelminthic activity. Some compounds exhibited high efficacy against Trichinella spiralis, demonstrating the potential of such derivatives in antiparasitic applications (Mavrova et al., 2006).
Antidepressant and Antianxiety Activity
- A series of piperazine compounds have shown antidepressant and antianxiety effects in behavioral tests on mice, suggesting the therapeutic potential of piperazine derivatives in mental health treatments (Kumar et al., 2017).
Tocolytic Activity
- Certain piperazine derivatives have demonstrated significant tocolytic activity, inhibiting contractions of the uterine smooth muscle in rats. This indicates their potential use in managing preterm labor (Lucky & Omonkhelin, 2009).
Stability Under Stressful Conditions
- Research on the stability of similar pharmaceutical substances under stress conditions reveals that these compounds are generally stable to UV radiation and elevated temperatures but are unstable to hydrolysis in alkaline environments (Gendugov et al., 2021).
Propiedades
IUPAC Name |
2-(N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-28-16-6-4-15(5-7-16)23(14-19(25)26)13-18(24)21-8-10-22(11-9-21)20(27)17-3-2-12-29-17/h2-7,12H,8-11,13-14H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUAKHXUWJOBGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129273 |
Source


|
| Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid | |
CAS RN |
1142205-89-7 |
Source


|
| Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


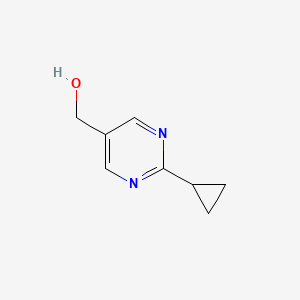
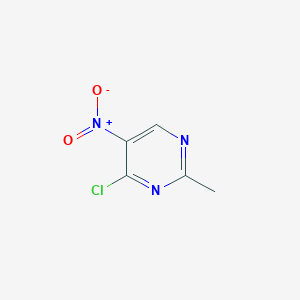

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
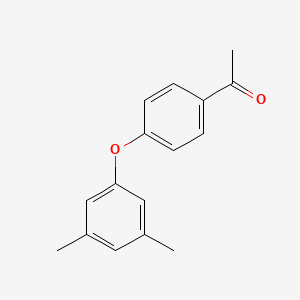
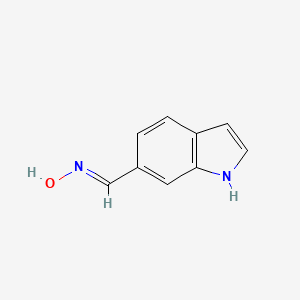
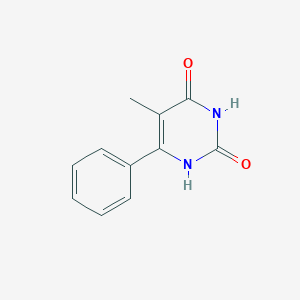
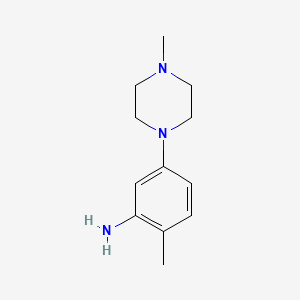
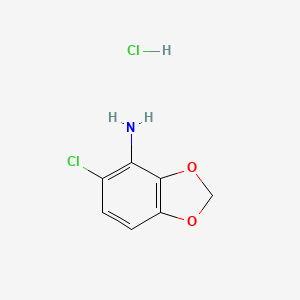
![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)
